molecular formula C20H20N2O4 B12209138 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-benzofuran-1(3H)-one

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-benzofuran-1(3H)-one

Cat. No.: B12209138
M. Wt: 352.4 g/mol
InChI Key: SEDKWJLTQOQURF-UHFFFAOYSA-N
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Description

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-benzofuran-1(3H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzofuran core linked to a piperazine ring, which is further connected to a benzodioxole moiety. The intricate arrangement of these functional groups imparts distinct chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran core, followed by the introduction of the piperazine ring and the benzodioxole group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-benzofuran-1(3H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a lead compound in drug discovery for various diseases.

    Industry: It is utilized in the development of specialty chemicals and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone: This compound shares a similar piperazine and benzodioxole structure but differs in the core scaffold.

    2-[4-(2H-1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: Another structurally related compound with a pyrimidine core instead of a benzofuran.

Uniqueness

The uniqueness of 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-benzofuran-1(3H)-one lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C20H20N2O4/c23-20-16-4-2-1-3-15(16)19(26-20)22-9-7-21(8-10-22)12-14-5-6-17-18(11-14)25-13-24-17/h1-6,11,19H,7-10,12-13H2

InChI Key

SEDKWJLTQOQURF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4C5=CC=CC=C5C(=O)O4

Origin of Product

United States

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